N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide: is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or a similar cross-coupling method.
Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the thiophene ring: This might involve a Stille or Heck coupling reaction.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry or batch processing under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the imidazo[2,1-b]thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide: could have applications in:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and possible biological activity.
Biological Research: Used as a probe to study biological pathways.
Material Science: Could be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Modulating gene expression.
Disrupt cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds might include other heterocyclic acetamides or derivatives of imidazo[2,1-b]thiazole. Compared to these, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide might offer unique properties due to the specific arrangement of its functional groups.
List of Similar Compounds
- N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 2-(thiophen-2-yl)acetamide
- Imidazo[2,1-b]thiazole derivatives
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKGRTXEKJEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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